molecular formula C28H33NO5 B12407473 10-Phenyl-[12]-cytochalasins Z16

10-Phenyl-[12]-cytochalasins Z16

Cat. No.: B12407473
M. Wt: 463.6 g/mol
InChI Key: XIWMGCLILBQGSO-QTIUUZRFSA-N
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Description

10-Phenyl-12-cytochalasins Z16 is a complex organic compound belonging to the cytochalasin family. These compounds are known for their unique ability to disrupt actin filament formation in cells, making them valuable tools in biological research. The molecular formula of 10-Phenyl-12-cytochalasins Z16 is C28H33NO5, and it has a monoisotopic mass of 463.23587 .

Chemical Reactions Analysis

10-Phenyl-12-cytochalasins Z16 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

10-Phenyl-12-cytochalasins Z16 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

    Biology: Employed to investigate the role of actin filaments in cell motility, division, and morphology.

    Medicine: Potential therapeutic applications in targeting cancer cells by disrupting their cytoskeleton.

    Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

The primary mechanism of action of 10-Phenyl-12-cytochalasins Z16 involves binding to actin filaments, preventing their polymerization. This disruption of the cytoskeleton affects various cellular processes, including cell division and motility . The molecular targets include actin monomers and filaments, and the pathways involved are related to cytoskeletal dynamics.

Comparison with Similar Compounds

10-Phenyl-12-cytochalasins Z16 can be compared to other cytochalasins, such as cytochalasin B and cytochalasin D. While all these compounds disrupt actin filaments, 10-Phenyl-12-cytochalasins Z16 is unique due to its specific structural features and higher potency in certain biological assays . Similar compounds include:

  • Cytochalasin B
  • Cytochalasin D
  • Cytochalasin E

These compounds share a similar mechanism of action but differ in their chemical structure and specific biological effects.

Properties

Molecular Formula

C28H33NO5

Molecular Weight

463.6 g/mol

IUPAC Name

(1S,5Z,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-13-hydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-5,10-diene-3,7,19-trione

InChI

InChI=1S/C28H33NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-13,16,18,21-22,24,26,32H,4,9,14-15H2,1-3H3,(H,29,33)/b12-8+,17-13-/t16-,18+,21-,22-,24-,26+,28+/m0/s1

InChI Key

XIWMGCLILBQGSO-QTIUUZRFSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)C/C=C(\C1=O)/C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)CC=C(C1=O)C)C)O

Origin of Product

United States

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